molecular formula C17H16FN3O2S B11004326 2-{1-[(2-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole

2-{1-[(2-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole

Cat. No.: B11004326
M. Wt: 345.4 g/mol
InChI Key: HDOAWSFHXQFWAZ-UHFFFAOYSA-N
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Description

2-{1-[(2-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to a pyrrolidine ring, which is further substituted with a sulfonyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidine ring through cyclization reactions. The sulfonyl and fluorophenyl groups are then introduced via sulfonylation and fluorination reactions, respectively. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-{1-[(2-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{1-[(2-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Shares the pyrrolidine ring but lacks the benzimidazole core and sulfonyl group.

    Benzimidazole derivatives: Similar core structure but different substituents, leading to varied biological activities.

    Sulfonyl-containing compounds: Similar functional group but different core structures.

Uniqueness

2-{1-[(2-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole is unique due to its combination of a benzimidazole core, pyrrolidine ring, sulfonyl group, and fluorophenyl group

Properties

Molecular Formula

C17H16FN3O2S

Molecular Weight

345.4 g/mol

IUPAC Name

2-[1-(2-fluorophenyl)sulfonylpyrrolidin-2-yl]-1H-benzimidazole

InChI

InChI=1S/C17H16FN3O2S/c18-12-6-1-4-10-16(12)24(22,23)21-11-5-9-15(21)17-19-13-7-2-3-8-14(13)20-17/h1-4,6-8,10,15H,5,9,11H2,(H,19,20)

InChI Key

HDOAWSFHXQFWAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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